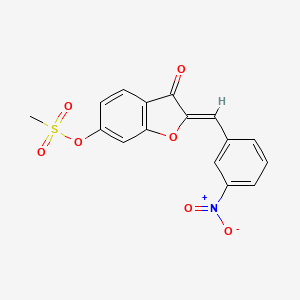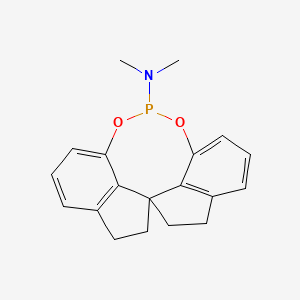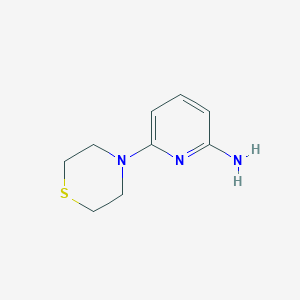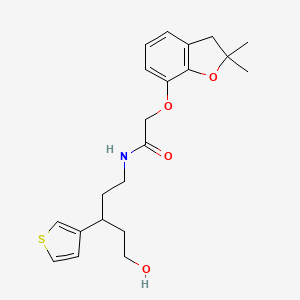
3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scaffold for Receptor Antagonists
The compound's structure has been utilized to design selective antagonists for Gly/NMDA and AMPA receptors. Specifically, derivatives of 3-hydroxy-quinazoline-2,4-dione, which share a similar quinazoline core, have shown promising activity. The introduction of chlorine atoms at specific positions has yielded selective Gly/NMDA antagonists, while the addition of certain groups has shifted affinity towards the AMPA receptor. This highlights the compound's utility in generating selective antagonists for neurological receptors, potentially contributing to the development of treatments for neurological disorders (Colotta et al., 2004).
Synthesis of Bioactive Compounds
Research into 1,2,4-oxadiazole natural product analogs, which are structurally related to the given compound, has demonstrated significant antitumor activity. This suggests the potential of the compound's core structure in synthesizing novel bioactive molecules with antitumor properties. Such derivatives could serve as a foundation for developing new chemotherapeutic agents (Maftei et al., 2013).
Role in Molecular Docking Studies
A series of hybrid quinazolin-2,4-dione analogs have been synthesized and subjected to in silico molecular docking studies targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), aiming to identify new antimalarials. This research underscores the compound's relevance in medicinal chemistry, particularly in designing molecules with potential antimalarial activity (Abdelmonsef et al., 2020).
Environmental Benefits of Synthesis Methods
The compound's derivatives have been synthesized using environmentally friendly methods, offering advantages such as no need for column chromatography, simple procedures, and the absence of metal catalysts. This approach not only facilitates the synthesis of complex heterocyclic compounds but also aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis (Rajesh et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and chlorobenzyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "p-tolyl hydrazine", "2-chlorobenzyl chloride", "ethyl acetoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium azide", "sodium methoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-2-aminobenzoic acid by condensation of 2-aminobenzoic acid and 2-nitrobenzaldehyde using acetic anhydride as a catalyst.", "Step 2: Reduction of 2-nitrobenzylidene-2-aminobenzoic acid to 2-amino-3-(2-nitrophenyl)quinazolin-4(3H)-one using sodium borohydride as a reducing agent.", "Step 3: Synthesis of 3-(2-nitrophenyl)quinazolin-4(3H)-one by cyclization of 2-amino-3-(2-nitrophenyl)quinazolin-4(3H)-one using phosphorus oxychloride as a cyclizing agent.", "Step 4: Reduction of 3-(2-nitrophenyl)quinazolin-4(3H)-one to 3-(2-aminophenyl)quinazolin-4(3H)-one using sodium borohydride as a reducing agent.", "Step 5: Synthesis of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester by alkylation of 3-(2-aminophenyl)quinazolin-4(3H)-one with ethyl acetoacetate using sodium ethoxide as a base.", "Step 6: Synthesis of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester-7-chloride by reaction of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester with 2-chlorobenzyl chloride using sodium hydride as a base.", "Step 7: Synthesis of 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester-7-chloride with p-tolyl hydrazine and sodium methoxide followed by cyclization using acetic acid and sodium azide as a cyclizing agent." ] } | |
Número CAS |
1207018-04-9 |
Nombre del producto |
3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C24H17ClN4O3 |
Peso molecular |
444.88 |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c1-14-6-8-15(9-7-14)21-27-22(32-28-21)16-10-11-18-20(12-16)26-24(31)29(23(18)30)13-17-4-2-3-5-19(17)25/h2-12H,13H2,1H3,(H,26,31) |
Clave InChI |
BTCHWTMPHABRKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2525198.png)
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2525200.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2525202.png)



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate](/img/structure/B2525209.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)
![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)


![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)